molecular formula C₁₀H₁₅D₅O₂ B1162355 6-Methylheptanoic Acid Ethyl-d5 Ester

6-Methylheptanoic Acid Ethyl-d5 Ester

Cat. No.: B1162355
M. Wt: 177.3
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development and Chemical Classification

The development of this compound emerged from the broader evolution of stable isotope labeling technology in analytical chemistry during the late twentieth century. This compound belongs to the chemical classification of deuterated fatty acid esters, specifically representing a branched-chain fatty acid derivative with strategic isotopic substitution. The compound is also known by its alternative name, Isocaprylic Acid Ethyl-d5 Ester, reflecting its structural relationship to caprylic acid derivatives. Its chemical structure features a heptanoic acid backbone with a methyl substitution at the sixth carbon position, esterified with ethanol that has been specifically labeled with five deuterium atoms. The unlabeled parent compound carries the Chemical Abstracts Service registry number 62337-58-0, establishing its identity within the broader chemical literature. The historical context of this compound's development is intrinsically linked to the advancement of gas chromatography-mass spectrometry techniques and the recognition that stable isotope-labeled internal standards could dramatically improve analytical precision and accuracy. The strategic placement of deuterium atoms in the ethyl ester portion of the molecule was specifically designed to maintain chemical similarity to the target analytes while providing distinct mass spectral signatures that enable precise quantification.

The classification of this compound within the broader category of stable isotope labeled standards reflects decades of analytical chemistry research focused on overcoming matrix effects and analytical variability. The compound represents a sophisticated approach to internal standardization, where the isotopic labeling provides a chemically identical analog that behaves nearly identically to target compounds during extraction, derivatization, and chromatographic separation processes. This chemical classification positions the compound as part of a specialized family of deuterated fatty acid derivatives that have become indispensable tools in modern analytical laboratories. The development timeline of such compounds parallels the evolution of analytical instrumentation, particularly the advancement of mass spectrometry detection limits and resolution capabilities that made the practical application of such standards feasible.

Significance in Analytical Chemistry and Stable Isotope Research

The analytical chemistry significance of this compound extends far beyond its role as a simple internal standard, representing a fundamental advancement in quantitative analytical methodology. The compound's application in stable isotope research has revolutionized approaches to fatty acid quantification by providing unprecedented accuracy and precision in complex biological matrices. Modern analytical protocols utilizing this compound have demonstrated the ability to accurately measure fatty acid concentrations across a wide dynamic range, from nanogram to microgram quantities, while maintaining exceptional analytical precision. The stable isotope labeling approach using deuterium has proven particularly valuable because deuterium incorporation produces minimal changes in chemical behavior while providing distinct mass spectral signatures that enable precise quantification. Research applications have shown that this compound can serve as an effective internal standard for measuring both free fatty acids and total fatty acid content following acid-catalyzed hydrolysis procedures.

The methodological advantages provided by this compound in analytical chemistry are particularly evident in gas chromatography-mass spectrometry applications where the compound serves as a reference point for quantifying structurally related fatty acids. The deuterium labeling pattern in the ethyl ester moiety ensures that the compound exhibits nearly identical extraction efficiency, derivatization behavior, and chromatographic properties compared to target analytes, while maintaining distinct mass spectral characteristics that prevent analytical interference. Advanced analytical protocols have demonstrated that the use of such deuterated standards can improve quantitative accuracy by factors of five to ten compared to traditional external calibration methods. The compound's role in stable isotope research extends to metabolic studies where researchers can trace the incorporation and metabolism of specific fatty acid species in biological systems. These applications have proven particularly valuable in pharmaceutical research, where understanding fatty acid metabolism and disposition is critical for drug development and toxicological assessment.

Position in Deuterated Standard Compounds

Within the comprehensive landscape of deuterated standard compounds, this compound occupies a specialized niche that reflects both its unique structural characteristics and its specific analytical applications. The compound represents part of a broader family of deuterated fatty acid standards that have been developed to address the diverse analytical challenges encountered in lipid research. The strategic positioning of five deuterium atoms within the ethyl ester portion of the molecule distinguishes this compound from other deuterated fatty acid standards that may feature different labeling patterns or isotopic distributions. This specific labeling pattern was designed to provide optimal mass spectral separation while maintaining chemical behavior that closely mimics target analytes during analytical procedures. The compound's position within deuterated standard families is further defined by its branched-chain structure, which makes it particularly suitable for analyzing branched fatty acids that are commonly encountered in biological systems.

The development and commercialization of this compound reflects the growing sophistication of the deuterated standard market, where increasingly specialized compounds are being developed to address specific analytical challenges. This compound's position is characterized by its classification as a controlled product requiring specialized documentation and handling procedures, reflecting both its analytical value and the technical complexity associated with its synthesis and quality control. The compound is typically available in small quantities, often 50 milligram portions, which reflects both the high cost of deuterated synthesis and the relatively small quantities required for analytical applications. Manufacturing processes for such compounds typically involve custom synthesis procedures, indicating the specialized nature of production and the technical expertise required for quality assurance. The compound's position within the broader market of analytical standards is further characterized by restricted shipping and handling requirements, reflecting both regulatory considerations and the need to maintain product integrity during transportation and storage.

Relevance in Fatty Acid Research and Quantification

The relevance of this compound in fatty acid research and quantification represents a paradigm shift in how researchers approach lipid analysis in complex biological systems. Contemporary fatty acid research has increasingly relied on stable isotope dilution mass spectrometry techniques, where this compound serves as a critical analytical tool for achieving precise quantification across diverse sample matrices. The compound's structural similarity to naturally occurring branched-chain fatty acids makes it particularly valuable for studying fatty acid metabolism in biological systems, where branched-chain fatty acids play important roles in cellular membrane structure and metabolic signaling pathways. Research applications have demonstrated that the use of this deuterated standard can significantly improve the accuracy of fatty acid quantification in studies examining lipid metabolism, dietary fatty acid absorption, and cellular fatty acid turnover rates.

The quantification capabilities enabled by this compound have proven particularly valuable in metabolomics research, where researchers require precise measurement of fatty acid concentrations to understand metabolic pathway regulation and cellular energy metabolism. Advanced analytical protocols utilizing this compound have enabled researchers to measure fatty acid synthesis rates, track fatty acid disposition in tissues, and quantify the metabolic flux of fatty acids through various biochemical pathways. The compound's application in pharmaceutical research has been particularly significant, where understanding fatty acid metabolism is critical for drug development and assessment of metabolic side effects. Research studies have demonstrated that the precision afforded by deuterated internal standards like this compound can enable detection of subtle changes in fatty acid metabolism that might otherwise be masked by analytical variability. The compound's relevance extends to clinical research applications, where accurate fatty acid quantification is essential for understanding disease-related changes in lipid metabolism and for monitoring therapeutic interventions targeting lipid homeostasis.

Property Specification Reference
Molecular Formula C10H15D5O2
Molecular Weight 177.3 g/mol
Product Code TRC-M311877-50MG
Unlabeled CAS Number 62337-58-0
Alternative Name Isocaprylic Acid Ethyl-d5 Ester
Product Format Neat
Isotope Labeling Five deuterium atoms
Product Category Stable Isotope Labeled Standard

Properties

Molecular Formula

C₁₀H₁₅D₅O₂

Molecular Weight

177.3

Synonyms

Ethyl-d5 6-Methylheptanoate;  Isocaprylic Acid Ethyl-d5 Ester

Origin of Product

United States

Comparison with Similar Compounds

6-Methylheptanoic Acid Ethyl Ester (Non-Deuterated)

  • Molecular Formula : C₁₀H₁₈O₂
  • Molecular Weight : 170.25 g/mol
  • Key Features :
    • Lacks deuterium, making it unsuitable for isotopic labeling.
    • Used as a precursor in organic synthesis and fragrance production .
  • Synthesis: Derived from esterification of 6-Methylheptanoic Acid with ethanol, often via DIC coupling or catalytic hydrogenation .

6-Methylheptanoic Acid Methyl-d3 Ester

  • Molecular Formula : C₉H₁₃D₃O₂
  • Molecular Weight : 163.22 g/mol
  • Key Features :
    • Contains a methyl-d3 ester group instead of ethyl-d5.
    • Deuterium labeling aids in mass spectrometry and metabolic studies.

4-Pentenoic Acid Ethyl-d5 Ester

  • Molecular Formula : C₇H₅D₅O₂
  • Molecular Weight : 139.18 g/mol
  • Key Features :
    • Features a shorter carbon chain (C5) with a double bond, altering reactivity.
    • Deuterated ethyl group enables tracking in enzymatic assays.
  • Applications: Used in studies of unsaturated fatty acid metabolism; contrasts with 6-Methylheptanoic Acid Ethyl-d5 Ester in chain length and saturation .

3,5-Heptadienoic Acid, 6-Methyl-, Ethyl Ester

  • Molecular Formula : C₁₀H₁₆O₂
  • Molecular Weight : 168.23 g/mol
  • Found in plant volatiles (e.g., hop inflorescences), differing in ecological roles compared to saturated esters .
  • Applications : Natural fragrance component; research focus on terpene interactions and biosynthesis .

3,6,9,12,15,18,21-Tetracosaheptaynoic Acid Ethyl-d5 Ester

  • Molecular Formula : C₂₆H₃₁D₅O₂
  • Molecular Weight : 397.62 g/mol
  • Key Features :
    • Ultra-long carbon chain (C24) with seven triple bonds, conferring rigidity and hydrophobicity.
    • Deuterated ethyl group supports lipid membrane studies via NMR.
  • Applications: Probe for lipid bilayer dynamics; contrasts with this compound in chain complexity and pharmaceutical relevance .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Deuterium Position Key Applications Reference ID
This compound C₁₀H₁₃D₅O₂ 175.27 Ethyl group Proteasome inhibitor synthesis
6-Methylheptanoic Acid Ethyl Ester C₁₀H₁₈O₂ 170.25 None Fragrance, drug intermediates
6-Methylheptanoic Acid Methyl-d3 Ester C₉H₁₃D₃O₂ 163.22 Methyl group Isotopic tracing
4-Pentenoic Acid Ethyl-d5 Ester C₇H₅D₅O₂ 139.18 Ethyl group Metabolic studies
3,5-Heptadienoic Acid, 6-Methyl- Ester C₁₀H₁₆O₂ 168.23 None Plant volatile research
Tetracosaheptaynoic Acid Ethyl-d5 Ester C₂₆H₃₁D₅O₂ 397.62 Ethyl group Lipid membrane studies

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the Fischer esterification mechanism, where the carboxylic acid reacts with deuterated ethanol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid). Key steps include:

  • Protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic attack by ethanol-d5, forming a tetrahedral intermediate.

  • Dehydration to yield the ester and water.

Typical conditions involve refluxing the mixture at 80–110°C for 6–24 hours, with molar ratios of 1:5 (acid:ethanol-d5) and catalytic sulfuric acid (5–10 mol%). The use of ethanol-d5 ensures deuterium incorporation at the ethyl group, while the acid catalyst remains protonated, avoiding isotopic exchange.

Optimization Parameters

Data from analogous ester syntheses reveal critical optimization factors:

ParameterOptimal RangeImpact on Yield
Temperature90–100°CMaximizes kinetics without side reactions
Reaction Time12–18 hoursBalances conversion and decomposition
Acid CatalystH2SO4 (5–10 mol%)Higher concentrations risk sulfonation
Ethanol-d5 Excess5–10 equivalentsDrives equilibrium toward ester formation

For instance, a patent detailing hydroxycarboxylic acid synthesis achieved 85–90% yields under similar conditions, while nicotinic acid ester production reported 65–70% efficiency.

Alternative Methods: Transesterification and Deuterium Exchange

While less common, transesterification and isotopic exchange offer supplementary pathways for synthesizing deuterated esters.

Transesterification with Deuterated Alcohols

This method involves reacting a pre-formed ester (e.g., methyl 6-methylheptanoate) with ethanol-d5 in the presence of a base or acid catalyst. For example:

CH3(CH2)4CH(CH3)COOCH3+C2D5ODH+CH3(CH2)4CH(CH3)COOC2D5+CH3OH\text{CH}3(\text{CH}2)4\text{CH}(\text{CH}3)\text{COOCH}3 + \text{C}2\text{D}5\text{OD} \xrightarrow{\text{H}^+} \text{CH}3(\text{CH}2)4\text{CH}(\text{CH}3)\text{COOC}2\text{D}5 + \text{CH}3\text{OH}

Base catalysts like sodium ethoxide-d5 may enhance reaction rates but risk saponification. Acid catalysts (e.g., p-toluenesulfonic acid) are preferable, yielding 70–75% conversion in 8–12 hours at 70°C.

Post-Synthesis Deuterium Incorporation

Isotopic exchange via proton-deuterium swapping is feasible but less reliable due to potential back-exchange. Methods include:

  • Acid-catalyzed exchange : Treating the non-deuterated ester with D2O and DCl at elevated temperatures.

  • Metal-catalyzed exchange : Using Pd/C or Raney nickel in deuterated solvents.

These approaches often result in partial deuteration (50–60%) and require rigorous purification.

Industrial-Scale Synthesis: Insights from Patent Literature

Patented processes for related compounds provide scalable protocols adaptable to this compound.

Nitric Acid-Assisted Oxidation (Adapted from )

A patent for 6-methylnicotinic acid ester synthesis outlines a nitric acid-mediated oxidation followed by esterification, which can be modified for deuterated targets:

  • Oxidation : 2-methyl-5-ethylpyridine is oxidized with HNO3/H2SO4 at 140–225°C.

  • Esterification : The resulting acid is refluxed with ethanol-d5 to form the ester.

While this method originally targets aromatic esters, aliphatic analogues like this compound could be synthesized by substituting the starting material. Key adjustments include:

  • Using 6-methylheptanoic acid instead of nicotinic acid.

  • Replacing ethanol with ethanol-d5 during esterification.

Yields in the original process reached 65–70%, suggesting comparable efficiency for aliphatic systems.

Continuous Distillation for Byproduct Removal

Both patents emphasize continuous distillation to remove water and nitric acid, shifting the equilibrium toward ester formation. For deuterated esters, this step is critical to minimize isotopic dilution from residual protons.

Purification and Characterization

Isolation Techniques

Post-reaction mixtures typically contain unreacted acid, alcohol, and catalyst. Purification steps include:

  • Neutralization : Washing with aqueous NaHCO3 to remove residual acid.

  • Extraction : Partitioning into organic solvents (e.g., dichloromethane or ethyl acetate).

  • Distillation : Fractional distillation under reduced pressure (20–50 mmHg) to isolate the ester (boiling point: 112–115°C).

Analytical Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for confirming deuteration and purity:

  • 1H NMR : Absence of ethyl group protons (δ 1.2–1.4 ppm, triplet) confirms deuteration.

  • MS : Molecular ion peak at m/z 177.3 ([M+H]+) with a deuterium isotopic pattern.

Challenges and Mitigation Strategies

Isotopic Purity

Proton contamination during synthesis or storage can compromise deuteration. Strategies to mitigate this include:

  • Using anhydrous ethanol-d5 and rigorously dry reaction conditions.

  • Storing the ester under inert atmosphere at -20°C.

Side Reactions

  • Sulfonation : Excess sulfuric acid may sulfonate the alkyl chain, reducing yield. Limiting catalyst to 10 mol% minimizes this.

  • Ester Hydrolysis : Back-reaction with water is prevented via molecular sieves or continuous distillation.

Q & A

Basic Research Questions

Q. What is the synthetic route for preparing 6-Methylheptanoic Acid Ethyl-d5 Ester, and how is its isotopic purity validated?

  • Methodological Answer : The compound is synthesized via esterification of 6-Methylheptanoic acid with deuterated ethanol (C₂D₅OH) under acid catalysis (e.g., H₂SO₄). Isotopic purity (>98% deuterium incorporation) is confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/²H NMR) to distinguish non-deuterated impurities. For example, absence of proton signals at δ 1.2–1.4 ppm (ethyl CH₃ group) in ¹H NMR confirms deuteration .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer : Key techniques include:

  • FT-IR : C=O stretch (~1740 cm⁻¹) and C-D stretches (2050-2300 cm⁻¹).
  • GC-MS/EI : Molecular ion peak at m/z 163 (non-deuterated analog) with a +5 Da shift for the deuterated ester.
  • NMR : ¹³C NMR to resolve methyl branching at C6 (δ 22-25 ppm) and deuterium-induced splitting patterns in ²H NMR .

Q. What role does this compound play in studying proteasome inhibitors like Eponemycin?

  • Methodological Answer : As a deuterated intermediate, it enables tracking of metabolic pathways in anti-angiogenic studies. Researchers use it to synthesize Eponemycin analogs, followed by in vitro proteasome inhibition assays (e.g., fluorogenic substrate cleavage assays using 20S proteasome complexes) .

Advanced Research Questions

Q. How do isotopic effects (deuteration at ethyl group) influence the compound’s pharmacokinetic stability in biological matrices?

  • Methodological Answer : Deuteration reduces metabolic oxidation via the kinetic isotope effect (KIE). Stability is tested using hepatic microsomal assays (e.g., rat liver microsomes) with LC-MS/MS quantification. Compare half-life (t₁/₂) of deuterated vs. non-deuterated esters; deuterated forms typically show 2-3x longer t₁/₂ due to slowed CYP450-mediated degradation .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for deuterated analogs?

  • Methodological Answer : Contradictions often arise from incomplete deuteration or isotopic scrambling. Mitigation steps:

  • Use 2D NMR (HSQC, HMBC) to assign deuterium positions.
  • Employ deuterium exchange experiments (e.g., D₂O washing) to identify labile protons.
  • Validate with isotopic ratio MS to quantify D/H ratios .

Q. How is this compound used in tracer studies for branched-chain fatty acid metabolism?

  • Methodological Answer : As a deuterated tracer, it is administered in vivo (e.g., rodent models) to track β-oxidation pathways. Tissue samples are analyzed via GC-combustion-IRMS (isotope-ratio mass spectrometry) to measure ¹³C/²H enrichment in downstream metabolites like acetyl-CoA .

Q. What are the challenges in scaling up synthesis while maintaining isotopic integrity, and how are they addressed?

  • Methodological Answer : Deuterated ethanol (C₂D₅OH) is hygroscopic and prone to proton exchange. Solutions:

  • Conduct reactions under inert atmosphere (N₂/Ar).
  • Use molecular sieves to scavenge moisture.
  • Optimize reaction time/temperature to minimize back-exchange (e.g., 60°C, 12h) .

Data Analysis & Experimental Design

Q. How to design a robust LC-MS/MS method for quantifying this compound in complex biological samples?

  • Methodological Answer :

  • Column : C18 with 2.1 µm particle size for high resolution.
  • Ionization : ESI-negative mode (carboxylic acid derivatives).
  • MRM transitions : Monitor m/z 168 → 123 (deuterated ester) and m/z 163 → 118 (non-deuterated).
  • Internal standard : Use a structurally analogous deuterated compound (e.g., Ethyl-d5 Linoleate) to correct for matrix effects .

Q. What statistical approaches are recommended for analyzing dose-response data in proteasome inhibition studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Compare curves using an extra sum-of-squares F-test. For high variability, apply log-transformation or mixed-effects models. Include controls with MG-132 (a known proteasome inhibitor) for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.